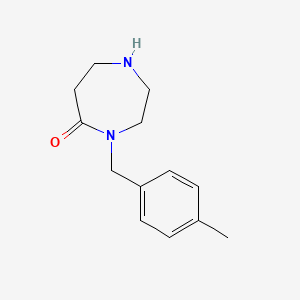
4-(4-Methylbenzyl)-1,4-diazepan-5-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(4-Methylbenzyl)-1,4-diazepan-5-one involves several steps. One common approach is the reaction between 4-methylbenzyl bromide and 1,4-diazepan-5-one (also known as piperazinone). The bromide group is replaced by the benzyl group, resulting in the desired compound. The reaction can be catalyzed by a base or a metal catalyst. Detailed synthetic pathways and optimization studies have been explored in the literature .
Aplicaciones Científicas De Investigación
1. Catalyst for Epoxidation Reactions
A study by Sankaralingam and Palaniandavar (2014) discusses manganese(III) complexes of bisphenolate ligands, including derivatives of 1,4-diazepan-5-one, used as catalysts for epoxidation reactions. These complexes showed chemoselective catalytic properties for epoxidation of specific olefins (Sankaralingam & Palaniandavar, 2014).
2. Functional Models for Molybdenum Oxotransferase Enzymes
Mayilmurugan et al. (2011) explored asymmetric molybdenum(VI) dioxo complexes of bis(phenolate) ligands, including 1,4-diazepan-5-one derivatives, as functional models for molybdenum oxotransferase enzymes. These complexes were studied for their reactivity and potential in oxygen-atom transfer reactions (Mayilmurugan et al., 2011).
3. Synthesis and Pharmaceutical Applications
Research by Harada et al. (1997) on the synthesis of N-[1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl]-1H-indazole-3-carboxamide, which includes a 1,4-diazepan-5-one framework, discusses its potential as a 5-HT3 receptor antagonist with pharmacological implications (Harada, Morie, Hirokawa, & Kato, 1997).
4. Ligand for σ1 Receptor
Fanter et al. (2017) investigated 1,4-diazepanes, including 1,4-diazepan-5-one derivatives, as σ1 receptor ligands. These compounds were synthesized from amino acids and evaluated for their potential in interacting with σ1 receptors, which are significant in neuropharmacology (Fanter, Müller, Schepmann, Bracher, & Wünsch, 2017).
5. Synthesis of Benzo[e][1,4]diazepin-3-ones
Geng et al. (2019) described a novel synthesis method for benzo[e][1,4]diazepin-3-ones using aryl methyl ketones and 2-aminobenzyl alcohols, where 1,4-diazepan-5-one derivatives are key intermediates. This method has potential applications in medicinal chemistry and organic synthesis (Geng, Wang, Huang, Zhao, Zhou, Wu, & Wu, 2019).
Propiedades
IUPAC Name |
4-[(4-methylphenyl)methyl]-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-2-4-12(5-3-11)10-15-9-8-14-7-6-13(15)16/h2-5,14H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIVKULULLWRNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylbenzyl)-1,4-diazepan-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



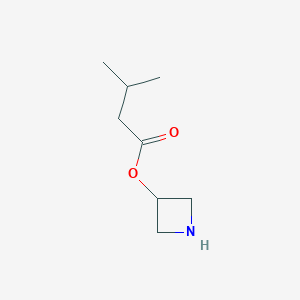
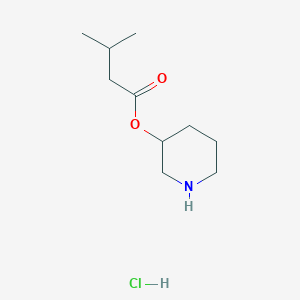
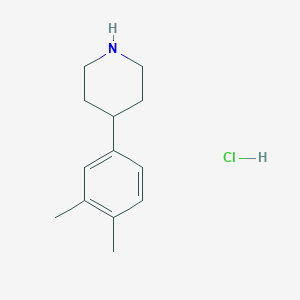
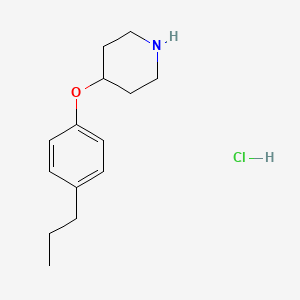
![4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394737.png)
![4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394738.png)
![4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394739.png)
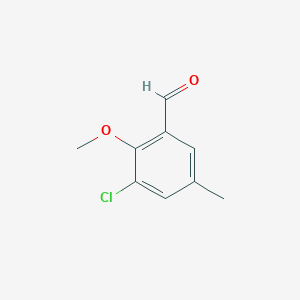
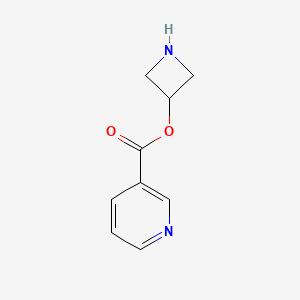
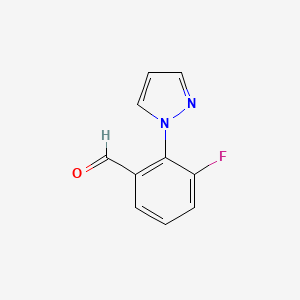
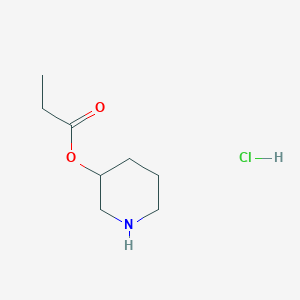
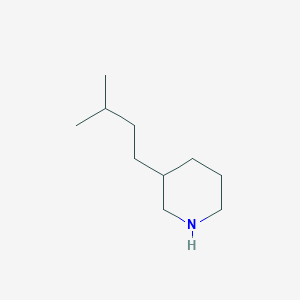

![4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1394751.png)